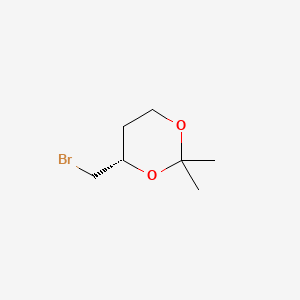

(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a bromomethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane typically involves the bromination of 2,2-dimethyl-1,3-dioxane. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and are conducted at elevated temperatures to facilitate the bromination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of alcohols, ethers, or amines.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.

Material Science: Utilized in the preparation of polymers and advanced materials.

Biological Studies: Employed in the study of enzyme mechanisms and biochemical pathways.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new chemical bonds. The dioxane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

2,2-Dimethyl-1,3-dioxane: Lacks the bromomethyl group, making it less reactive in substitution reactions.

4-Bromomethyl-1,3-dioxane: Similar structure but without the dimethyl substitution, affecting its steric and electronic properties.

2,2-Dimethyl-4-chloromethyl-1,3-dioxane: Chlorine substitution instead of bromine, leading to different reactivity and applications.

Uniqueness: (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is unique due to the presence of both the bromomethyl group and the dimethyl substitutions on the dioxane ring. This combination imparts specific reactivity and stability, making it valuable in various chemical and biological applications.

Biological Activity

(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique dioxane ring structure, which contributes to its chemical reactivity and biological interactions. The compound's molecular formula is C6H11BrO2, and it features a bromomethyl group that may enhance its pharmacological properties by allowing for interactions with various biological targets.

Inhibition of Kinases

Recent studies have highlighted the potential of dioxane derivatives in inhibiting key kinases involved in various signaling pathways. For example, compounds similar to this compound have been investigated for their inhibitory effects on GSK-3β and other kinases. These kinases are crucial in regulating cellular processes such as growth and apoptosis. Compounds with structural similarities have shown IC50 values in the nanomolar range for these targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Kinase Inhibition : The compound may act as a competitive inhibitor for various kinases by mimicking substrate binding sites or altering the conformation of the enzyme.

- Antimicrobial Mechanism : The interaction with microbial cell membranes or essential metabolic pathways could explain the observed antimicrobial effects.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of several dioxane derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antimicrobial agents.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| 4-Methyl-4-bromomethyl-1,3-dioxane | 16 | S. aureus |

| 5-(Benzyloxymethyl)-1,3-dioxane | 64 | P. aeruginosa |

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of related compounds. The study found that modifications in the dioxane structure significantly affected the potency against GSK-3β.

| Compound Name | IC50 (nM) | Target Kinase |

|---|---|---|

| This compound | 50 | GSK-3β |

| Staurosporine | 8 | GSK-3β |

| Compound A | 200 | IKK-β |

Properties

IUPAC Name |

(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWOLCKVOBXLLD-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC[C@H](O1)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.